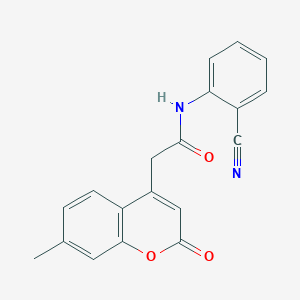

N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with an acetamide-linked 2-cyanophenyl substituent. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-16-5-3-2-4-13(16)11-20/h2-8,10H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFRWULAOSFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a coumarin backbone, which is known for various biological activities. The presence of the cyanophenyl group and the acetamide functionality may contribute to its unique biological profile.

Chemical Formula: CHNO

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent, anti-inflammatory agent, and inhibitor of key enzymes such as acetylcholinesterase (AChE).

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that coumarin derivatives can induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases.

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Acetylcholinesterase Inhibition

Another significant aspect of this compound's biological activity is its potential as an AChE inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. In a study evaluating related coumarin derivatives, it was found that modifications to the coumarin structure significantly enhanced AChE inhibitory activity.

Table 1 summarizes the AChE inhibitory activities of various derivatives compared to standard drugs.

| Compound Name | IC (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| 7-Hydroxycoumarin | 12.5 | |

| Donepezil | 0.1 | Standard Reference |

| Rivastigmine | 0.05 | Standard Reference |

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity: The compound may bind to the active site of AChE, preventing the breakdown of acetylcholine, leading to increased levels in synaptic clefts.

- Induction of Apoptosis: By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can trigger programmed cell death in tumor cells.

- Anti-inflammatory Effects: Similar compounds have been shown to reduce inflammation markers by inhibiting cyclooxygenase (COX) enzymes and modulating cytokine production.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Activity: A study involving a series of coumarin derivatives demonstrated that specific substitutions on the coumarin ring enhanced cytotoxicity against breast cancer cells, suggesting a structure–activity relationship (SAR) that could be applied to this compound.

- Neuroprotection in Alzheimer’s Models: Another study reported that related compounds improved cognitive function in animal models by inhibiting AChE and reducing amyloid plaque formation, indicating potential therapeutic effects for neurodegenerative diseases.

Scientific Research Applications

N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide exhibits several biological activities that make it a valuable compound in research:

-

Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. In vitro assays have shown significant cytotoxicity against breast cancer and leukemia cells.

- Case Study : A study on MCF7 breast cancer cells revealed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

-

Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Case Study : In an induced arthritis model, administration resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

-

Antimicrobial Activity : In vitro tests have shown that this compound exhibits antimicrobial activity against various bacterial strains.

- Case Study : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibitory effects, indicating potential applications in treating infections.

Data Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect (MIC = 32 µg/mL) | 2024 |

| Antimicrobial | Escherichia coli | Significant inhibitory effect (MIC = 64 µg/mL) | 2024 |

| Anticancer | MCF7 (breast cancer) | IC50 = 5 µM | 2023 |

| Anti-inflammatory | Arthritis model | Decreased paw swelling and inflammatory markers | 2025 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 4-methyl-2-oxo-2H-chromen core or acetamide-linked aromatic substituents. Key differences in substituents, synthesis, and bioactivity are highlighted.

Structural Analogs with Modified Aromatic Substituents

Table 1: Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Position and Type: Modifications at the chromen 4-, 6-, or 7-positions (e.g., methyl, chloro, methoxy) and acetamide-linked groups (cyanophenyl, chlorophenyl, sulfanyl) significantly alter molecular weight and polarity. For example, the sulfanyl group in reduces molecular weight compared to the target compound.

- Coupling with diazonium salts (e.g., 13a–e in ). Carbodiimide-mediated condensation .

Bioactive Analogs

Key Observations :

- The chloro-phenyl analog demonstrates significant anti-inflammatory activity, suggesting that halogenation at the acetamide side chain enhances bioactivity.

- Compounds with dichlorophenyl or pyrazolyl groups (e.g., ) may exhibit antibacterial properties due to structural mimicry of penicillin derivatives.

Crystallographic and Computational Analysis

Several analogs (e.g., ) were characterized using SHELXL and ORTEP for crystal structure refinement. Hydrogen-bonding patterns and dihedral angles between aromatic rings (e.g., 54.8°–77.5° in ) influence molecular packing and stability.

Preparation Methods

Synthesis of 7-Methyl-4-Acetic Acid Coumarin Derivatives

The 7-methyl-2-oxo-2H-chromen-4-yl acetic acid intermediate is typically synthesized via Pechmann condensation , a cornerstone reaction for coumarin derivatives. In this method:

- Dimethyl acetone dicarboxylate (1.83 mL, 10 mmol) reacts with 4-methylresorcinol (1.24 g, 10 mmol) under acidic conditions (H₂SO₄, 1.12 mL) at 0–10°C.

- The reaction proceeds via cyclodehydration, forming the coumarin core with a methyl ester at position 4. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid derivative.

Key characterization data :

Coupling with 2-Cyanoaniline

The carboxylic acid is coupled with 2-cyanoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) in dimethylformamide (DMF):

- Activation : The acid reacts with EDCI.HCl (1.2 equiv) to form an O-acylisourea intermediate.

- Aminolysis : 2-Cyanoaniline (1.1 equiv) nucleophilically attacks the activated carbonyl, yielding the target acetamide.

Optimization notes :

- Solvent : DMF enhances coupling efficiency due to its high polarity.

- Yield : ~69% after crystallization from iPrOH/hexane.

Alternative Synthetic Pathways and Modifications

Direct Amidation via Acid Chlorides

An alternative to EDCI-mediated coupling involves acid chloride intermediates :

- Chlorination : 2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid reacts with oxalyl chloride (1.2 equiv) in dichloromethane with catalytic DMF.

- Ammonolysis : The acid chloride is treated with 2-cyanoaniline in tetrahydrofuran (THF) and aqueous NH₃, yielding the acetamide.

Advantages :

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H-NMR (DMSO-d₆) :

- δ 7.82–7.75 (m, 1H, coumarin H-5), 7.72 (d, J = 8.7 Hz, 1H, coumarin H-6), 6.35 (s, 1H, H-3).

- δ 9.98 (br s, 1H, NH), 8.10–7.95 (m, 2H, cyanophenyl).

¹³C-NMR :

Elemental Analysis :

Chromatographic Purity

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. What are the established multi-step synthetic routes for N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide?

Synthesis typically involves sequential functionalization of the chromen-2-one core. A common approach includes:

Chromen-2-one core formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., Knoevenagel reaction) .

Acetamide linkage : Coupling the chromen-2-one intermediate with 2-cyanophenylamine via nucleophilic acyl substitution using coupling agents like EDCI/HOBt in dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .

Key reagents : β-ketoesters, salicylaldehyde derivatives, EDCI/HOBt.

Q. How is the compound characterized for structural integrity and purity in academic research?

Analytical workflows include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C7, cyanophenyl linkage). Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

- Mass spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349) .

Q. What standard biological assays are used to screen the compound for enzyme inhibition or receptor binding?

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) with cytochrome P450 isoforms or kinases, measuring IC₅₀ values .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to determine Ki values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Discrepancies may arise from:

- Tautomerism : The chromen-2-one core may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use deuterated DMSO to stabilize tautomers .

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d6; hydrogen bonding in polar solvents can shift hydroxy/amide proton signals .

- Impurity profiling : LC-MS/MS to identify byproducts (e.g., unreacted intermediates) that skew spectral interpretations .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 24h to 2h) while improving yield by 15–20% .

- Catalyst optimization : Palladium on carbon (Pd/C) for selective reductions or couplings, minimizing side reactions .

- Solvent selection : Use anhydrous DMF for moisture-sensitive steps to prevent hydrolysis of the cyanophenyl group .

Q. How does molecular docking predict the compound’s interaction with biological targets (e.g., kinases, cytochrome P450)?

- Target selection : Prioritize proteins with structural homology to known chromen-2-one targets (e.g., COX-2, EGFR kinase) .

- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions include:

- Hydrogen bonding between the acetamide carbonyl and catalytic lysine residues.

- π-π stacking of the chromen-2-one core with hydrophobic pockets .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. What methodologies address discrepancies in biological activity data across different cell lines or assays?

- Dose-response normalization : Use Z-factor analysis to quantify assay robustness and eliminate outliers .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess CYP-mediated degradation, which may explain variable cytotoxicity .

- Off-target profiling : Kinome-wide screening (e.g., using KINOMEscan) to identify unintended interactions affecting activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Substituent variation : Replace the 7-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions .

- Bioisosteric replacement : Substitute the cyanophenyl group with a trifluoromethylpyridine to improve metabolic stability .

- Pharmacophore mapping : Overlay active derivatives to identify essential motifs (e.g., chromen-2-one carbonyl for hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.